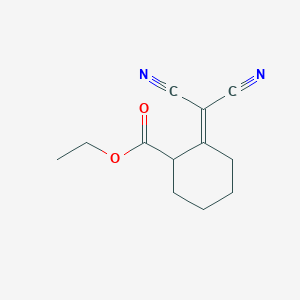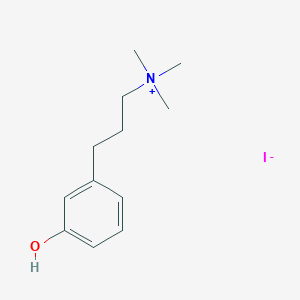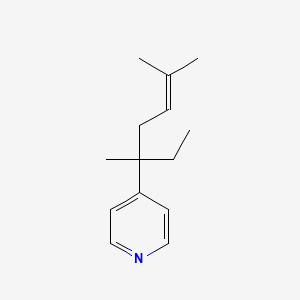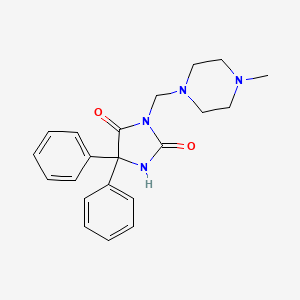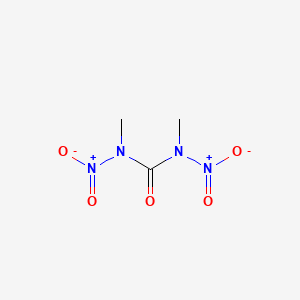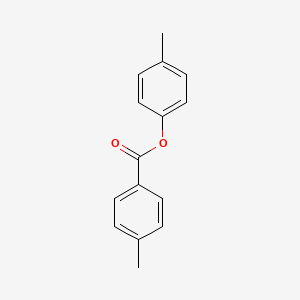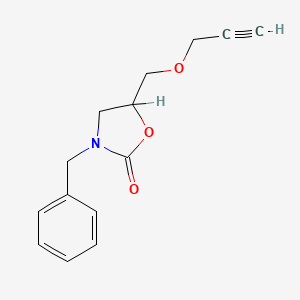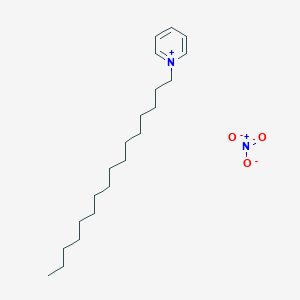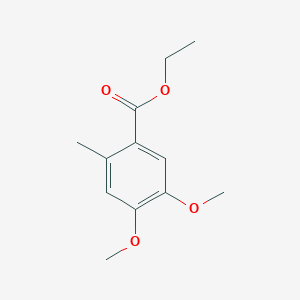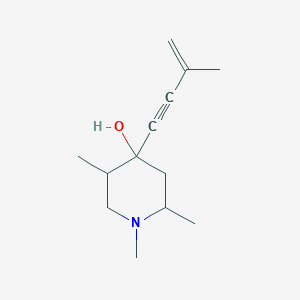
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a butenynyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a piperidine derivative with a suitable alkyne. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the butenynyl side chain. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to maximize production efficiency.
化学反应分析
Types of Reactions
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes.
科学研究应用
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the specific target. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Prenol: A related compound with a more substituted double bond, used in various industrial applications.
Uniqueness
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring and the presence of a butenynyl side chain
属性
CAS 编号 |
17810-24-1 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC 名称 |
1,2,5-trimethyl-4-(3-methylbut-3-en-1-ynyl)piperidin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)6-7-13(15)8-12(4)14(5)9-11(13)3/h11-12,15H,1,8-9H2,2-5H3 |
InChI 键 |
NAIPIDCWTFVULS-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1C)C)(C#CC(=C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


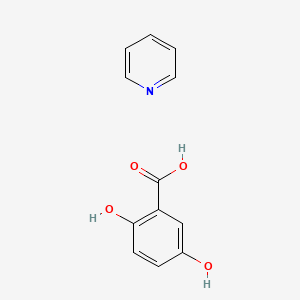
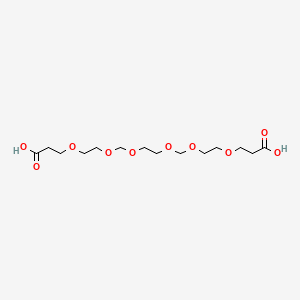
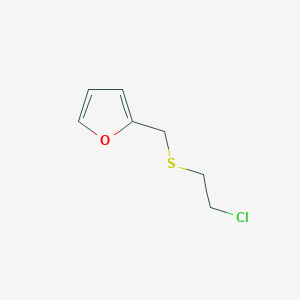
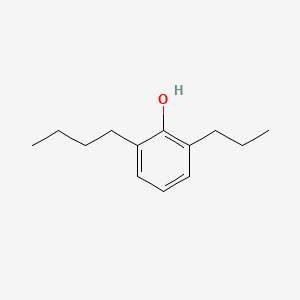
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
